Lortalamine

Description

Historical Trajectories and Research Context of Lortalamine

This compound was first synthesized in the early 1980s during a period of research focused on developing new antidepressant medications with improved efficacy and side-effect profiles compared to existing tricyclic antidepressants. wikipedia.org Early pharmacological studies identified it as a potent and highly selective inhibitor of norepinephrine (B1679862) reuptake, a key mechanism for antidepressant action. wikipedia.orgnih.gov

The compound, chemically known as (±)8-chloro-1,2,3,4,10,10a-hexahydro-2-methyl-4a,10-(iminoethano)-4aH- wikipedia.orgbenzopyrano[3,2-c]pyridin-12-one, progressed to preclinical development. nih.gov However, its journey toward clinical use was halted. wikipedia.orgdrugbank.com The primary reason for shelving the compound was the discovery of ocular toxicity in animal studies. wikipedia.orgtandfonline.com Specifically, preclinical safety evaluations in beagle dogs revealed that oral administration of this compound led to bilateral mydriasis, conjunctivitis, corneal edema, and corneal erosions. tandfonline.comnih.gov Researchers speculated that these effects were related to the compound's mechanism of action, where inhibiting norepinephrine re-uptake led to high concentrations of the neurotransmitter binding to adrenergic receptors in the cornea. tandfonline.comnih.gov This discovery effectively ended its development as a therapeutic agent for depression.

Significance of this compound within Chemical Synthesis and Neuropharmacological Research

Despite its failure to reach clinical trials, this compound holds significant value in both chemical synthesis and neuropharmacological research. Its importance stems from its potent and highly selective action on the norepinephrine transporter (NET). wikipedia.orgnih.gov

In neuropharmacology, this compound serves as a benchmark compound for studying the norepinephrine system. Unlike many tricyclic antidepressants, it demonstrates high selectivity for the NET with negligible activity on serotonin (B10506) or dopamine (B1211576) transporters. nih.gov Furthermore, it is notably devoid of the anticholinergic and antihistaminic properties that are common with older antidepressants, and it shows minimal cardiovascular effects in preclinical models. nih.gov This specific pharmacological profile makes it an ideal tool for isolating and studying the functions of the norepinephrine transporter without the confounding effects of other neurotransmitter systems.

The primary application of this compound in modern research is as a radioligand for positron emission tomography (PET) studies. wikipedia.orgdrugbank.com Researchers have developed methods for radiolabeling this compound with carbon-11 (B1219553) ([11C]this compound). nih.gov This allows for non-invasive imaging and quantification of norepinephrine transporters in the living brain, providing valuable insights into neurological and psychiatric conditions where the norepinephrine system is implicated. nih.gov

From a chemical synthesis perspective, this compound is a structurally complex molecule that has been the subject of multi-step synthetic approaches. nih.gov Its synthesis and the development of its precursors are used in studies aimed at creating new selective ligands for the NET. nih.govacs.org

| Feature | Description | Reference |

|---|---|---|

| Primary Mechanism | Potent and selective norepinephrine reuptake inhibitor | wikipedia.orgnih.gov |

| Selectivity | Does not inhibit serotonin uptake; interference with the dopaminergic system is negligible | nih.gov |

| Receptor Activity | Devoid of anticholinergic and antihistaminic properties | nih.gov |

| Cardiovascular Effects | Vegetative and cardiovascular effects are absent or very slight in preclinical models | nih.gov |

Overview of Current Academic Research Trajectories for this compound

Current academic research involving this compound is not focused on its revival as a therapeutic antidepressant. Instead, its trajectory is firmly rooted in its utility as a specialized research tool. The main avenue of investigation is its use in neuroimaging. wikipedia.orgnih.gov

The development of [11C]this compound as a PET tracer is central to its modern use. nih.gov Academic research utilizes this radioligand to map the distribution and density of norepinephrine transporters in the brain. This research is critical for understanding the pathophysiology of various disorders, including depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD), where dysregulation of the norepinephrine system is thought to play a role. By providing a means to visualize the NET, this compound helps researchers investigate how this transporter is affected by disease and to assess the efficacy of new drugs targeting this system. nih.gov

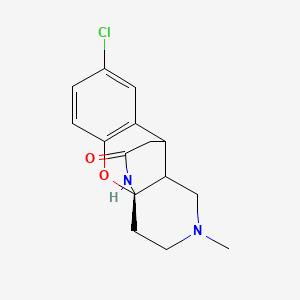

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17ClN2O2 |

|---|---|

Molecular Weight |

292.76 g/mol |

IUPAC Name |

(1S)-6-chloro-12-methyl-2-oxa-12,15-diazatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one |

InChI |

InChI=1S/C15H17ClN2O2/c1-18-5-4-15-12(8-18)10(7-14(19)17-15)11-6-9(16)2-3-13(11)20-15/h2-3,6,10,12H,4-5,7-8H2,1H3,(H,17,19)/t10?,12?,15-/m0/s1 |

InChI Key |

MJRPHRMGEKCADU-QHAMSDLMSA-N |

Isomeric SMILES |

CN1CC[C@]23C(C1)C(CC(=O)N2)C4=C(O3)C=CC(=C4)Cl |

Canonical SMILES |

CN1CCC23C(C1)C(CC(=O)N2)C4=C(O3)C=CC(=C4)Cl |

Synonyms |

4a-amino-8-chloro-2-methyl-1,2,3,4,4a,10a-hexahydro-10H-benzopyrano(3,2-c)pyridin-10-ylacetic acid lactam LM 1404 LM-1404 lortalamine lortalamine, (4aR,10R,10aR)-isome |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Lortalamine

Stereoselective Synthesis of Lortalamine and its Enantiomers

The development of stereoselective synthetic routes for this compound and its enantiomers is crucial due to the potential for different biological activities among chiral forms. Several research groups have focused on asymmetric synthesis strategies, often building upon established patent methodologies. researchgate.netresearchgate.netnih.gov

Chiral auxiliaries play a pivotal role in directing the stereochemical outcome of synthetic reactions. In the synthesis of (+)-Lortalamine, (S)-(-)-α-methylbenzylamine, also referred to as (S)-α-phenylethylamine (α-PEA), has been effectively employed as a chiral auxiliary. researchgate.netmdpi.comresearchgate.net The synthetic approach developed by the Czarnocki group utilized the preparation of N-[(S)-α-phenylethyl]-4-piperidone as a key intermediate. mdpi.com

Comparative studies have shown that (R)-(+)-1-(1-naphthyl)ethylamine can be a more effective chiral auxiliary for the asymmetric synthesis of this compound analogs than (S)-(-)-α-methylbenzylamine. researchgate.netresearchgate.net These methods often involve the preparation of chiral, non-racemic ketones, which are subsequently transformed into diastereomeric intermediates that lead to the final this compound analogs. researchgate.netresearchgate.net The stereochemistry of these intermediates can be confirmed through techniques such as X-ray crystallography. researchgate.net

Diastereoselective synthetic approaches have been reported for the preparation of this compound analogs. researchgate.netuw.edu.pl These strategies aim to selectively form one diastereomer over others, which can then be converted into the desired enantiomerically pure compound. A notable example in related pharmacologically relevant compounds, which can be extended to this compound analogs, involves the Bischler–Napieralski cyclization followed by a diastereoselective reduction of the imine bond. This sequence serves as a key step in enantiodivergent syntheses, allowing for the selective production of either enantiomer. researchgate.net

This compound's core structure is a chromeno[3,2-c]pyridine, specifically identified as 8-chloro-1,2,3,4,10,10a-hexahydro-2-methyl-4a,10-(iminoethano)-4aH- researchgate.net-benzopyrano[3,2-c]-pyridin-12-one. wikipedia.org The synthesis of this heterocyclic system is of significant interest in medicinal chemistry due to the presence of similar motifs in various natural products with antimicrobial, antiviral, and cytotoxic activities. researchgate.netresearchgate.netnih.gov

Synthetic methodologies for chromeno[3,2-c]pyridines and chromeno[3,2-c]quinolines have been systematically reviewed, highlighting various approaches for constructing the heterocyclic system. researchgate.netresearchgate.netnih.gov One such method involves a Knoevenagel condensation/Michael addition sequence, which provides an efficient route to these structures. nih.gov The stereochemistry in the synthesis of hexahydrochromenopyridines has been investigated, revealing the critical role of additives like L-proline in achieving stereoselectivity. nih.gov

Radiochemical Synthesis for Molecular Imaging Probes

This compound's application in molecular imaging necessitates its radiochemical synthesis, particularly for use in Positron Emission Tomography (PET).

This compound has been successfully radiolabeled with Carbon-11 (B1219553) ([11C]) to serve as a PET ligand for imaging norepinephrine (B1679862) transporters (NET) in the brain. nih.govwikipedia.orgresearchgate.netmedkoo.comnih.govthno.org The radiochemical synthesis typically involves the simple alkylation of corresponding normethyl precursors using no-carrier-added [11C]CH3I in dimethylformamide (DMF). researchgate.netnih.gov This method has yielded [11C]this compound with high radiochemical yields, ranging from 63% to 97%. researchgate.netnih.gov The total synthesis time for [11C]this compound and other similar [11C]-labeled ligands is approximately 60 minutes, with the resulting radiolabeled products exhibiting radiochemical purities exceeding 98%. nih.gov

Table 1: Radiochemical Yields of [11C]this compound

| Precursor Type | Radiolabeling Agent | Solvent | Radiochemical Yield | Purity | Synthesis Time |

| Normethyl | [11C]CH3I | DMF | 63-97% researchgate.netnih.gov | >98% nih.gov | ~60 min nih.gov |

While [11C]this compound is a key PET tracer, research also explores the incorporation of other radionuclides, such as Fluorine-18 ([18F]), into NET-selective ligands. Although specific [18F]-radiolabeling of this compound itself is not explicitly detailed in the provided search results, the broader context of NET imaging includes [18F]-labeled compounds like [18F]fluororeboxetine and [18F]NS12137. medkoo.comthno.orgnih.gov General strategies for [18F]-labeling often involve nucleophilic fluorination of suitable precursors. For instance, [18F]NS12137 was synthesized with radiochemical yields of 18.6±5.6% and a radiochemical purity greater than 99%. thno.org These advancements in radiochemistry contribute to a diverse toolkit for molecular imaging of the norepinephrine transporter.

Table 2: Example Radiochemical Yields for [18F]-Labeled NET Ligands

| Compound | Radionuclide | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Molar Activity |

| [18F]NS12137 | Fluorine-18 | 18.6 ± 5.6% thno.org | >99% thno.org | >500 GBq/µmol thno.org |

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Investigations

Investigations into the structure-activity relationships (SAR) of this compound necessitate the design and synthesis of various analogs. This approach aims to understand how modifications to the core chemical structure influence its biological activity and selectivity. A crucial aspect of this research involves the development of stereoselective synthetic routes to obtain enantiomerically pure compounds, as different enantiomers can exhibit distinct pharmacological profiles. mdpi.comresearchgate.net

Rational Design Principles for Analog Development

The rational design of this compound analogs for SAR investigations primarily revolves around achieving stereochemical control during synthesis. The objective is to produce specific enantiomers, which are critical for detailed studies of their interactions with biological targets. researchgate.net Chiral auxiliaries play a pivotal role in these synthetic strategies, guiding the formation of desired stereoisomers. mdpi.comresearchgate.net This meticulous approach allows researchers to elucidate the precise structural features responsible for this compound's potent and selective norepinephrine reuptake inhibition. researchgate.net

Synthetic Routes to Modified this compound Structures

Various synthetic methodologies have been explored for the preparation of this compound and its analogs, with a strong emphasis on achieving stereoselectivity. The Czarnocki group, for instance, developed a synthesis for (+)-Lortalamine utilizing (S)-α-phenylethylamine (α-PEA) as a chiral auxiliary. mdpi.com This method involved the preparation of N-[(S)-α-phenylethyl]-4-piperidone as a key intermediate, followed by a ring opening-ring closure sequence to construct the core heterocyclic system. mdpi.com

Further advancements in asymmetric synthesis for this compound analogs have identified (R)-(+)-1-(1-Naphthyl)ethylamine as a more effective chiral auxiliary compared to (S)-(-)-alpha-methylbenzylamine. researchgate.net This improved auxiliary facilitated the preparation of chiral, non-racemic ketones, which were subsequently transformed into diastereomeric intermediates of the final this compound analogs. researchgate.net The stereochemistry of some of these heterocyclic intermediates was definitively established through X-ray crystallography. researchgate.net These efforts led to the successful isolation of enantiomerically pure (+)-des-chloro-Lortalamine. researchgate.net

In the context of its application in PET imaging, this compound has also been synthesized in its radiolabeled form. Radiochemical syntheses of [11C]this compound involve the simple alkylation of corresponding normethyl precursors with no-carrier-added [11C]CH3I in dimethylformamide (DMF). nih.gov This process, along with multi-step synthetic approaches for the reference compounds and their normethyl precursors, underscores the diverse chemical strategies employed for this compound and its derivatives. nih.gov

Elucidation of Molecular and Cellular Interaction Mechanisms

Investigations of Norepinephrine (B1679862) Transporter (NET) Binding and Selectivity

The interaction of Lortalamine with the NET is fundamental to its pharmacological profile, demonstrating high affinity and selectivity.

This compound is recognized as a potent and highly selective inhibitor of norepinephrine reuptake. meduniwien.ac.atresearchgate.net While specific quantitative binding affinity (K_i) values for this compound itself are not extensively detailed in readily available literature, its classification alongside other well-characterized NET-selective reuptake inhibitors, such as nisoxetine (B1678948) and oxaprotiline, suggests a similar high-affinity profile. For instance, nisoxetine, a potent and selective NET inhibitor, has reported K_i values for rat NET ranging from 0.46 nM to 0.8 nM. wikipedia.orgnih.gov The high affinity of these compounds for NET is a key characteristic that makes them suitable for research applications, including their use as radiotracers for mapping NET distribution. researchgate.netnih.gov

The norepinephrine transporter (NET), also known as solute carrier family 6 member 2 (SLC6A2), is an integral plasma membrane protein that functions as a symporter. It facilitates the reuptake of extracellular norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron. This process is dependent on the co-transport of sodium (Na+) and chloride (Cl-) ions, typically at a fixed ratio of 1:1:1 (one molecule of NE with one Na+ and one Cl-). The electrochemical gradient of Na+ and Cl- across the cell membrane, maintained by the Na+/K+-ATPase, provides the driving force for this reuptake. wikipedia.orgnih.govwikidoc.org

This compound, as a norepinephrine reuptake inhibitor, blocks the action of the NET. By inhibiting this reuptake mechanism, this compound leads to increased extracellular concentrations of norepinephrine in the synaptic cleft. This elevation in synaptic norepinephrine can enhance adrenergic neurotransmission. wikidoc.orgwikipedia.org The inhibition is competitive, meaning this compound competes with norepinephrine for binding to the transporter, thereby preventing NE's re-entry into the presynaptic neuron.

Comparative Analysis of this compound's Interactions with Other Neurotransmitter Transporters in Research Models

This compound's selectivity for the norepinephrine transporter is a defining feature, distinguishing its interactions from those with other monoamine transporters like serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) transporters.

This compound is classified as a highly selective norepinephrine reuptake inhibitor. meduniwien.ac.atresearchgate.net This high selectivity implies that this compound exhibits significantly lower affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT) compared to its affinity for NET. Comparative studies evaluating various NET ligands for PET imaging, including this compound, nisoxetine, and oxaprotiline, have noted that these compounds, while effective NET tracers, displayed high uptake in the striatum. This region is known to be rich in dopamine transporters. However, this striatal uptake was often attributed to non-specific binding rather than high affinity for DAT itself, and these ligands were characterized by a relatively low specific signal in the context of PET imaging compared to newer, more optimized tracers. researchgate.netnih.gov

For illustrative purposes, other NET-selective compounds demonstrate significant selectivity margins. For example, the radiotracer [18F]NS12137 showed K_i values of approximately 9.5 nM for NET, but considerably higher values of ~550 nM for SERT and ~650 nM for DAT, indicating a clear preference for NET. researchgate.netoepm.es Similarly, (R)-nisoxetine has K_i values of 0.46 nM for rat NET, 158 nM for SERT, and 378 nM for DAT, further highlighting the high selectivity for NET over SERT and DAT. nih.gov While direct quantitative data for this compound across all three transporters are not explicitly stated in the provided sources, its classification as "highly selective" for NET suggests a similar pattern of preferential binding.

Table 1: Comparative Binding Affinities of Select Norepinephrine Reuptake Inhibitors to Monoamine Transporters

| Compound | Target Transporter | K_i (nM) | Selectivity Profile | Source |

| Nisoxetine | NET | 0.7 - 0.8 | Highly selective for NET over SERT and DAT | wikipedia.orgnih.govd-nb.info |

| [18F]NS12137 | NET | ~9.5 | NET >> SERT (~550 nM) and DAT (~650 nM) | researchgate.netoepm.es |

| Reboxetine | NET | 1.1 | NET >> SERT (129 nM) and DAT (>10,000 nM) | nih.gov |

| This compound | NET | Not explicitly reported, but described as "potent and highly selective" | Highly selective for NET | meduniwien.ac.atresearchgate.net |

Note: K_i values are approximate and may vary depending on the experimental conditions and species. Data for this compound is qualitative as specific K_i values were not found in the provided sources.

In the context of its use as a radiotracer for PET imaging, this compound has been noted to exhibit "significant non-specific binding in the brain." researchgate.netnih.gov This non-specific binding refers to the radioligand binding to sites other than the intended norepinephrine transporter. While the exact molecular identity of these off-target binding sites for this compound is not specified in the provided information, such non-specific interactions can limit the utility of a radiotracer for precise in vivo imaging, as they contribute to background signal and reduce the specific signal-to-noise ratio. researchgate.netnih.govcore.ac.ukuah.es The presence of high non-specific binding is a characteristic that distinguishes earlier NET ligands, including this compound, from more recently developed tracers that aim for improved specificity and lower non-target interactions. researchgate.netnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Lortalamine Research

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are fundamental for separating and purifying Lortalamine from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely utilized and highly effective technique for the detection of chemical purity and the separation of components within a sample. mtoz-biolabs.commoravek.com In the synthesis of this compound, HPLC plays a critical role in ensuring the purity of the synthesized product and its intermediates. This method is particularly beneficial for analyzing thermal substances that may be unpredictable, easily vaporized, or possess high molecular weights. moravek.com

The process involves separating components based on their differential migration through a stationary phase as they are carried by a mobile phase. moravek.com Purity assessment is typically achieved by calculating the proportion of the main peak area relative to the total area of all detected peaks on the chromatogram. mtoz-biolabs.com The presence of multiple peaks can indicate impurities or degradation products, which can then be further identified, often in combination with mass spectrometry data, to guide optimization of synthetic routes. mtoz-biolabs.commoravek.com Key factors influencing HPLC separation efficacy include meticulous sample preparation (e.g., dissolving in appropriate buffers and filtering), careful selection and preparation of the mobile phase (e.g., organic solvents like acetonitrile (B52724) or methanol (B129727) with water/buffer, and pH adjustment), and appropriate column selection, such as reverse-phase chromatography (RP-HPLC). mtoz-biolabs.com For this compound, HPLC purification has been specifically mentioned in the context of synthesizing its radiolabeled forms, highlighting its importance for purity control. researchgate.net

Given this compound's utility in positron emission tomography (PET) studies as a ligand for norepinephrine (B1679862) transporters, the application of radio-HPLC is paramount for the quality control of its radiolabeled forms. nih.govwikipedia.org Radio-HPLC integrates a radiodetector with conventional HPLC, making it a state-of-the-art method for analyzing radiolabeled biomolecules and ensuring compliance with pharmacopoeial standards (e.g., European Pharmacopoeia and USP). itm-radiopharma.comiaea.orgiu.edu

Preparative Radio-HPLC is employed for the purification of the radiolabeled product from unreacted precursors and other radioactive or chemical impurities. This ensures that the final radiotracer is of high purity for subsequent applications. nih.gov

Analytical Radio-HPLC is essential for the routine quality control of radiopharmaceuticals, allowing for the precise quantification of radiochemical and chemical purity, as well as the detection of any radioactive impurities. iu.edumdpi.comosti.gov The short physical half-lives of radiopharmaceuticals necessitate rapid and accurate quality control procedures to prevent excess radiation exposure from impurities and ensure diagnostic accuracy. iaea.org Analytical radio-HPLC provides critical data such as specific activities and radiochemical purity percentages, which are crucial for the clinical application of radiotracers. iu.edunih.gov Retention times of various compounds, including the main product and potential impurities, are carefully monitored to confirm identity and purity. nih.govmdpi.com

Spectroscopic Approaches for Structural and Stereochemical Elucidation

Spectroscopic techniques provide detailed insights into the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the comprehensive elucidation of molecular structure, including the assignment of stereochemistry. westmont.edu For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are invaluable. Specifically, comparisons of proton (¹H) and carbon-13 (¹³C) NMR spectroscopic data with those of known reference compounds are routinely used for assigning configurations. researchgate.net

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for unraveling complex stereochemical relationships. COSY provides information on proton connectivity through scalar couplings, while NOESY reveals spatial proximities between protons, which is crucial for determining relative and, in conjunction with other data, absolute stereochemistry. longdom.orgnih.gov By analyzing cross-peaks and their intensities in these spectra, researchers can infer the spatial arrangement of atoms and distinguish between different stereochemical configurations. longdom.org In the context of this compound research, NMR spectroscopy (e.g., in DMSO-d6 solution) has been utilized to characterize intermediate compounds, with configuration assignments often relying on comparisons of NMR data. researchgate.netresearchgate.net

Mass Spectrometry (MS) is a highly versatile analytical technique used for the molecular identification and characterization of chemical compounds, including this compound. nih.govrsc.org MS provides precise molecular weight information and can yield detailed structural insights through fragmentation patterns, particularly with tandem mass spectrometry (MS/MS or MSⁿ). nih.govthermofisher.comnih.gov

A significant advantage of MS is its ability to differentiate between stereoisomers, especially positional isomers, by analyzing their unique fragmentation patterns. Higher-order fragmentation spectra (MSⁿ vs MSⁿ tree search) can provide more structurally diagnostic fragment ions, enabling higher confidence in distinguishing between such isomers. thermofisher.com When coupled with chromatographic techniques like HPLC (LC-MS), MS becomes an even more powerful tool for analyzing complex mixtures, separating components, and then identifying them based on their mass-to-charge ratio and fragmentation. nih.govmdpi.com This hyphenated approach is frequently employed to identify and characterize impurities detected during HPLC purity analysis, providing a comprehensive understanding of the sample's composition. mtoz-biolabs.com

Single crystal X-ray diffraction (XRD) stands as the definitive and most powerful method for unambiguously determining the three-dimensional structure of molecules, including the absolute configuration of chiral compounds. soton.ac.ukresearchgate.netnih.gov While routine diffraction experiments readily provide the relative configuration of all stereogenic centers, the determination of absolute configuration is achieved by measuring subtle intensity differences of Bijvoet pairs, a phenomenon caused by anomalous dispersion. soton.ac.ukresearchgate.netnih.govnih.gov

The primary requirement for X-ray crystallography is the availability of a high-quality single crystal of the analyte. researchgate.net For this compound research, X-ray crystallography has been instrumental. Specifically, the stereochemistry of an intermediate compound in the synthesis of this compound was successfully established using this technique, leading to the unambiguous assignment of its absolute configuration. researchgate.netresearchgate.net This direct application underscores the critical role of X-ray crystallography in confirming the precise spatial arrangement of atoms in this compound and its related molecules, which is vital for understanding its biological activity and properties.

Radiometric Techniques in Preclinical Neuroimaging Research

Positron Emission Tomography (PET) stands as a pivotal radiometric technique in preclinical neuroimaging research, offering a non-invasive means to visualize and quantify biochemical processes in vivo. This technique is particularly valuable for studying neurotransmitter systems, including the norepinephrine transporter (NET), which is a key target in various neurological and psychiatric conditions. This compound, a chemical compound, has played a role in the development of PET imaging for NET.

Positron Emission Tomography (PET) Imaging of Norepinephrine Transporters in Research Models

This compound (LM-1404) is a selective norepinephrine reuptake inhibitor that was developed in the 1980s. While it did not progress beyond clinical trials, partly due to observed ocular toxicity in animals, this compound has been utilized in positron emission tomography (PET) studies specifically to label norepinephrine transporters (NETs) medpath.comdrugbank.comwikipedia.org. Its application in PET research has contributed to the understanding of NET distribution and function in preclinical models.

Early research involved the synthesis and Carbon-11 (B1219553) (C-11) labeling of this compound, alongside other potent NET-selective ligands such as (R)-nisoxetine and oxaprotiline, for comparative PET studies in baboons nih.gov. These studies aimed to evaluate their potential as PET tracers for imaging brain NET nih.gov. The radiochemical synthesis of [11C]this compound was achieved through simple alkylation of its normethyl precursor with no-carrier-added [11C]CH3I, yielding radiochemical yields typically ranging from 63% to 97% nih.gov.

Quantitative Analysis Methods for PET Studies (e.g., Graphical Analysis, Modeling)

Quantitative analysis is a critical component of PET studies, enabling the precise measurement of radioligand binding to target proteins like the norepinephrine transporter. For NET PET studies, various quantitative methods are employed to derive parameters such as binding potential relative to nondisplaceable binding (BPND), which reflects the density of available transporters.

Commonly utilized quantitative analysis methods in NET PET research include:

Indirect Kinetic Method: Often considered a gold standard, this method involves detailed kinetic modeling of tracer uptake and washout, typically requiring arterial blood sampling to determine the input function snmjournals.orgnih.govnih.gov. It allows for the estimation of various kinetic parameters, including influx rate constants (K1) and efflux rate constants (k2, k3, k4) snmjournals.org.

Simplified Reference-Tissue Model (SRTM): This graphical analysis method is widely used because it eliminates the need for arterial blood sampling, relying instead on a reference region within the brain that is assumed to be devoid of specific binding to the target snmjournals.orgnih.govnih.gov. For NET studies, the caudate has often been employed as a reference brain region due to its low density of norepinephrine transporters snmjournals.orgnih.gov. SRTM describes time-activity data in the target region based on parameters like the ratio of influx rate constants (R1) and the efflux rate constant (k2') from the reference region, ultimately estimating BPND snmjournals.org.

Multilinear Reference-Tissue Model (MRTM): As another variation of graphical approaches, MRTM also operates without arterial blood sampling. After a certain equilibrium time (t*), this method utilizes multilinear regression to estimate parameters, including BPND snmjournals.orgnih.gov.

Ratio Method: This simpler approach quantifies binding potential based on the ratio of the area under the time-activity curve (AUC) in the target region to that in a reference region snmjournals.orgnih.gov. The ratio method, particularly with specific integration intervals (e.g., 120–180 minutes), has been found to correlate well with kinetic modeling results and can be useful for clinical research, especially when arterial blood sampling is impractical snmjournals.orgnih.govpsychiatryonline.org.

These quantitative methods allow researchers to assess regional radioligand distribution and quantify NET availability in different brain areas. For instance, studies using these methods with NET radioligands have shown that regional radioactivity is often highest in the thalamus and lowest in the caudate nih.gov. BPND values derived from these methods provide crucial insights into the in vivo expression and modulation of norepinephrine transporters, which is fundamental to understanding the neurobiology of various conditions and the effects of pharmacologic interventions.

Theoretical and Computational Chemistry Applications in Lortalamine Research

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and dynamics simulations are powerful tools used to investigate the structural and dynamic behavior of molecules and their interactions with biological targets. These methods are crucial for understanding how a ligand, such as Lortalamine, binds to and modulates the function of a protein, like the norepinephrine (B1679862) transporter (NET).

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex nih.gov. For this compound, predicting its binding mode at norepinephrine transporter sites involves docking the compound into the transporter's active site. Neurotransmitter:sodium symporter (NSS) family proteins, which include the human serotonin (B10506) transporter (hSERT), dopamine (B1211576) transporter (hDAT), and norepinephrine transporter (hNET), share a common structural fold and a primary substrate binding site located in the center of the transporter nih.govfrontiersin.org. Docking studies aim to identify the specific residues within the transporter that interact with this compound, such as through hydrogen bonds, hydrophobic interactions, or salt bridges frontiersin.org. This prediction is vital for understanding the selectivity and potency of this compound as a NET inhibitor.

Following docking, molecular dynamics (MD) simulations can be employed to provide a more comprehensive understanding of the ligand-target interaction by simulating the movement of atoms and molecules over time nih.govmdpi.com. MD simulations allow for the observation of dynamic conformational changes in both the ligand and the transporter, providing insights into the stability of the binding complex and the potential pathways of ligand entry and exit frontiersin.orgnih.govnih.gov. For instance, MD simulations can reveal how this compound's binding might influence the conformational states of the NET, which are essential for substrate translocation meduniwien.ac.at.

Conformational analysis is the study of the spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds researchgate.netupenn.edu. For a flexible molecule like this compound, understanding its accessible conformations is critical, as only certain conformations may be capable of binding to a specific target site. Energy minimization procedures are integral to conformational analysis, aiming to find the lowest energy (most stable) conformations of a molecule researchgate.netupenn.edusemanticscholar.org. These procedures involve iteratively adjusting the geometry of a chemical system, followed by force field energy minimization, until a local minimum on the potential energy surface is reached researchgate.netsemanticscholar.org. Common force fields, such as MMFF94, are computationally efficient and robust for predicting ligand-protein interactions in organic and bio-organic systems researchgate.net. By identifying low-energy conformers, computational chemists can generate potential bound conformations that are then used in docking and MD simulations, supporting virtual screening methods semanticscholar.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Research Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the physicochemical properties of chemical compounds with their biological activities nih.govjustia.com. For this compound and its potential analogs, QSAR models could be developed to predict various properties, such as binding affinity to the norepinephrine transporter, selectivity against other transporters, or even potential for off-target effects.

A QSAR study typically involves:

Defining a dataset: A series of compounds structurally related to this compound with known biological activities (e.g., NET inhibition potency).

Calculating molecular descriptors: Numerical representations of the compounds' physicochemical properties (e.g., lipophilicity, electronic properties, steric features).

Developing a statistical model: Using statistical methods to establish a mathematical relationship between the descriptors and the biological activity.

The insights gained from QSAR models can guide the rational design of new this compound-like compounds, allowing researchers to predict the activity of untested molecules and optimize their structures for desired properties, such as enhanced potency or reduced undesirable effects observed with the parent compound nih.gov.

In Silico Screening for Novel this compound-like Chemical Entities

In silico screening, also known as virtual screening, is a computational technique used to search large databases of chemical compounds to identify potential drug candidates that possess desired characteristics nysbc.orgscielo.brnih.gov. For this compound, in silico screening could be employed to discover novel chemical entities that share similar pharmacological profiles but potentially lack the observed toxicity.

Two primary types of virtual screening are commonly used:

Structure-based virtual screening: This method relies on the known three-dimensional structure of the target protein (e.g., NET). Molecular docking is used to screen large libraries of compounds, scoring them based on their predicted binding affinity and fit within the active site scielo.brnih.gov. This approach would be particularly useful for identifying compounds that could bind to the NET in a similar manner to this compound.

Ligand-based virtual screening: When the 3D structure of the target is unknown, or to find compounds with similar biological activity, ligand-based methods are used. These methods utilize the known properties of active ligands (like this compound) to find new compounds. Techniques include pharmacophore modeling (identifying essential features for activity) and shape-based screening (finding molecules with similar 3D shapes to this compound) scielo.br.

In silico screening can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing, thereby reducing the time and cost associated with traditional high-throughput screening nih.gov. This approach could lead to the identification of novel this compound analogs with improved therapeutic potential.

Future Research Directions and Unexplored Avenues for Lortalamine and Its Analogs

Development of Next-Generation Synthetic Methodologies

The initial synthesis of Lortalamine and its early analogs laid the groundwork for understanding the chromeno[3,2-c]pyridine core structure. researchgate.net Future research could explore novel synthetic routes that offer improved efficiency, sustainability, and stereochemical control. Current synthetic approaches, including asymmetric synthesis, have been reported for this compound and its enantiomers. researchgate.net

Potential areas of development include:

Flow Chemistry: Implementing continuous flow reactors could enable safer and more efficient production, particularly for multi-step syntheses, by precisely controlling reaction parameters and minimizing hazardous intermediates.

Biocatalysis: Utilizing enzymes for specific transformations, such as stereoselective reductions or oxidations, could lead to greener synthetic pathways with enhanced enantioselectivity, potentially reducing the need for costly and less environmentally friendly chiral auxiliaries.

Late-Stage Functionalization: Developing methods for late-stage functionalization of the this compound scaffold would allow for rapid diversification of analogs from a common intermediate, accelerating structure-activity relationship (SAR) studies and the discovery of compounds with improved properties.

C-H Activation: Exploring C-H activation strategies could enable direct functionalization of otherwise inert positions on the this compound core, offering new avenues for structural modification and the introduction of diverse substituents.

Investigation of Advanced Radioligands for Comprehensive Neurotransmitter System Mapping

This compound has already demonstrated its utility as a radioligand for PET imaging of norepinephrine (B1679862) transporters. medkoo.commedpath.comwikipedia.orgdrugbank.com This application can be significantly expanded by developing advanced this compound analogs with optimized characteristics for neuroimaging.

Key research directions include:

Improved Binding Affinity and Selectivity: Designing analogs with even higher affinity and specificity for NET could lead to clearer and more quantitative PET images, reducing off-target binding and enhancing signal-to-noise ratios. This is crucial for precise mapping of transporter distribution and density in various brain regions.

Novel Radionuclide Labeling: While Carbon-11 (B1219553) ([11C]) labeling has been used medkoo.comresearchgate.net, exploring labeling with other radionuclides, such as Fluorine-18 ([18F]), could offer advantages in terms of half-life (e.g., 109.8 minutes for 18F vs. 20.3 minutes for 11C), allowing for longer imaging protocols and broader distribution to imaging centers.

Multi-Target Radioligands: Investigating this compound analogs that can simultaneously or selectively target other monoamine transporters, such as the dopamine (B1211576) transporter (DAT) or serotonin (B10506) transporter (SERT), could enable comprehensive mapping of multiple neurotransmitter systems within a single imaging session or with a series of related probes. This could provide a more holistic understanding of neurochemical imbalances in neurological and psychiatric disorders.

Quantitative Imaging Methods: Further research into kinetic modeling and quantitative analysis methods for this compound-based radioligands would improve the accuracy of measuring NET density and function in vivo, facilitating the assessment of disease progression or response to treatment.

Broadening the Scope of Structure-Activity Relationship Studies for Enhanced Selectivity

This compound is noted for its potent and highly selective norepinephrine reuptake inhibition. medkoo.comwikipedia.org However, the historical issue of ocular toxicity highlights the need for more extensive and refined structure-activity relationship (SAR) studies.

Areas for expanded SAR investigations:

Minimizing Off-Target Effects: Detailed SAR studies focusing on the chromeno[3,2-c]pyridine scaffold can identify structural motifs responsible for the observed ocular toxicity and guide modifications to mitigate these adverse effects while retaining or enhancing NET selectivity.

Conformational Analysis and Binding Modes: Advanced computational methods, such as molecular docking, molecular dynamics simulations, and quantum mechanics, can provide deeper insights into the precise binding interactions of this compound and its analogs with the norepinephrine transporter. This understanding can inform the design of compounds with optimized binding kinetics and thermodynamics.

Exploration of Stereoisomers: Given that this compound has chiral centers medkoo.com, further investigation into the pharmacological profiles of individual stereoisomers is warranted. Different stereoisomers can exhibit distinct binding affinities, selectivities, and metabolic fates, potentially leading to compounds with improved therapeutic indices. For instance, asymmetric synthesis has been explored for (+)-Lortalamine. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: Applying QSAR models and machine learning algorithms to large datasets of this compound analogs and their biological activities could predict optimal structural features for desired pharmacological properties and identify novel chemical space for exploration.

Integration of Omics Technologies in Understanding Molecular Pathways

The application of various "omics" technologies can provide a comprehensive understanding of this compound's molecular effects, beyond its primary action as a NET inhibitor.

Specific omics approaches include:

Transcriptomics: Analyzing changes in gene expression profiles in cells or tissues exposed to this compound can reveal its impact on various cellular pathways, including those related to its therapeutic effects, potential toxicity, and adaptive responses.

Proteomics: Investigating alterations in protein expression and post-translational modifications can elucidate this compound's influence on protein networks, identifying novel protein targets or pathways affected by the compound.

Metabolomics: Profiling metabolic changes can provide insights into this compound's effects on cellular metabolism and identify metabolic biomarkers associated with its activity or toxicity. This could also shed light on its metabolic fate, which has been studied in animals. medkoo.comwikipedia.org

Pharmacogenomics: Studying genetic variations that influence an individual's response to this compound could help predict efficacy and susceptibility to adverse effects, guiding the development of personalized medicine approaches for future NET inhibitors.

Exploration of this compound as a Chemical Probe in Fundamental Biological Research

Given its high selectivity for the norepinephrine transporter, this compound serves as an invaluable chemical probe for dissecting the physiological and pathophysiological roles of NET.

Applications as a chemical probe include:

Elucidating NET Function: this compound can be used in in vitro and in vivo models to precisely inhibit NET activity, allowing researchers to study the downstream effects on neuronal excitability, synaptic plasticity, and network activity.

Investigating Neurotransmitter Dynamics: By selectively blocking norepinephrine reuptake, this compound can help to understand the precise regulation of extracellular norepinephrine levels, its impact on receptor activation, and its role in various brain functions and behaviors.

Modeling Neurological and Psychiatric Disorders: this compound can be employed in animal models of conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), chronic pain, and neurodegenerative diseases where NET dysfunction is implicated. This can help to unravel disease mechanisms and validate new therapeutic targets.

Target Validation for Drug Discovery: As a highly selective NET inhibitor, this compound can be used to validate the NET as a therapeutic target for novel drug candidates, providing a benchmark for the development of next-generation antidepressants or other NET-modulating agents.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Lortalamine in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic coupling. Key steps include:

- Reagent Preparation : Use anhydrous conditions for moisture-sensitive intermediates (e.g., Grignard reagents) .

- Reaction Optimization : Monitor temperature and pH to minimize side products (e.g., via thin-layer chromatography) .

- Purification : Employ column chromatography or recrystallization, validated via melting point analysis and NMR spectroscopy for purity ≥95% .

Q. How are in vitro pharmacological assays designed to evaluate this compound’s mechanism of action?

- Methodological Answer :

- Target Selection : Prioritize receptors/enzymes implicated in prior studies (e.g., serotonin reuptake inhibition).

- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) with triplicate measurements to calculate IC/EC values .

- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only baselines to validate assay conditions .

- Data Interpretation : Address variability via statistical tests (e.g., ANOVA) and outlier exclusion criteria .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Factors : Assess bioavailability (e.g., plasma concentration via LC-MS) and blood-brain barrier permeability in animal models .

- Metabolite Analysis : Identify active metabolites using hepatic microsome assays and compare to in vitro parent compound activity .

- Model Limitations : Evaluate species-specific receptor affinity differences (e.g., murine vs. human targets) .

- Data Integration : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure and effect .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) to track reaction progression .

- Quality-by-Design (QbD) : Use factorial design experiments to identify critical parameters (e.g., catalyst loading, solvent polarity) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to establish storage guidelines .

- Documentation : Report RSD (%) for yield, purity, and impurity profiles across ≥3 independent batches .

Q. How should researchers approach conflicting findings in this compound’s neurotoxicity profiles?

- Methodological Answer :

- Dose-Dependency : Replicate studies using identical dosing regimens (e.g., acute vs. chronic exposure) .

- Endpoint Harmonization : Standardize toxicity markers (e.g., glial fibrillary acidic protein for neuroinflammation) .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific effects .

- Meta-Analysis : Systematically review preclinical data using PRISMA guidelines to identify bias or methodological gaps .

Data Analysis and Reporting

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., GraphPad Prism) to estimate efficacy/potency .

- Bootstrap Resampling : Calculate 95% confidence intervals for EC values in small-sample studies .

- Multivariate Analysis : Use PCA or PLS-DA to identify covariates (e.g., age, sex) influencing response variability .

Q. How can researchers ensure reproducibility in this compound’s chromatographic characterization?

- Methodological Answer :

- Column Selection : Use USP-approved stationary phases (e.g., C18 for HPLC) with documented retention times .

- System Suitability Tests : Validate resolution, tailing factor, and plate count before sample analysis .

- Interlab Validation : Share reference standards with collaborating labs to cross-verify retention indices and spectral matches .

Ethical and Regulatory Considerations

Q. What protocols ensure compliance with ethical guidelines in this compound’s preclinical testing?

- Methodological Answer :

- IACUC Approval : Submit detailed animal use protocols (e.g., pain/distress minimization) for institutional review .

- 3Rs Principle : Prioritize in silico (e.g., molecular docking) or in vitro models before in vivo studies .

- Data Transparency : Publish negative results and confounding variables (e.g., circadian effects on pharmacokinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.